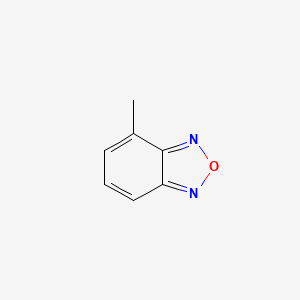

4-甲基-2,1,3-苯并噁二唑

描述

4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

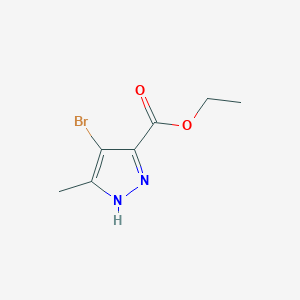

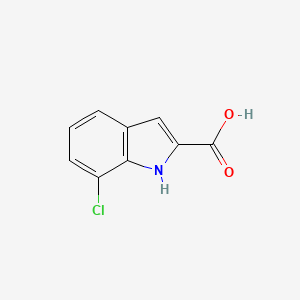

Molecular Structure Analysis

The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .

Physical And Chemical Properties Analysis

4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .

科学研究应用

Optoelectronic Properties

4-Methyl-2,1,3-benzoxadiazole is recognized for its strong electron affinity and good coplanarity, making it a promising candidate for organic semiconductor synthesis. Its optoelectronic properties are of interest due to the potential for high signal-to-noise ratios in analytical applications .

Fluorogenic Reagent

This compound is commonly used as a fluorogenic reagent for amino acids analysis, protein labeling, and structure determination of enzymes. Its ability to create a significant difference between absorption and photoluminescence maxima is particularly valuable .

Derivatizing Agent

A derivative of 4-Methyl-2,1,3-benzoxadiazole, specifically MDBDH, has been synthesized as a new derivatizing agent for carbonyl compounds. This application highlights its utility in chemical synthesis and analysis .

Photophysical Properties

Derivatives of 2,1,3-benzoxadiazole are studied extensively due to their intense fluorescence, large Stokes shift, and high extinction coefficient. These properties make them suitable for various photophysical applications .

Computational Chemistry

The compound is also used in computational chemistry to evaluate methods like HF, DFT, and MP2 using various basis sets to determine atomic and molecular properties .

Biomarker Analysis

In medical research, 4-Methyl-2,1,3-benzoxadiazole derivatives have been utilized in the quantification of short-chain fatty acids (SCFAs) as biomarkers of various diseases .

作用机制

Target of Action

The primary targets of 4-Methyl-2,1,3-benzoxadiazole are the human glutathione S-transferases (GSTs). These are a superfamily of enzymes present in human tissues, subdivided into at least eight gene-independent classes . They play a crucial role in the detoxification of xenobiotics and are often overexpressed in many human cancers .

Mode of Action

4-Methyl-2,1,3-benzoxadiazole interacts with its targets, the GSTs, by binding to the H-site and forming a complex with glutathione (GSH) at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 4-Methyl-2,1,3-benzoxadiazole with GSTs affects the biochemical pathways related to detoxification and apoptosis. It has been shown to trigger apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex . This indicates that the compound can modulate the biological activity of GSTs, thereby affecting the associated biochemical pathways .

Pharmacokinetics

It’s known that the compound is designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .

Result of Action

The result of the action of 4-Methyl-2,1,3-benzoxadiazole is the induction of apoptosis and cell cycle arrest in tumor cells . This is achieved through the phospho-activation of JNK and p38 and their downstream targets, including c-Jun, ATF2, and p53 .

Action Environment

The action, efficacy, and stability of 4-Methyl-2,1,3-benzoxadiazole can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,1,3-benzoxadiazole | |

CAS RN |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

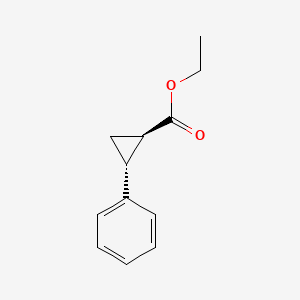

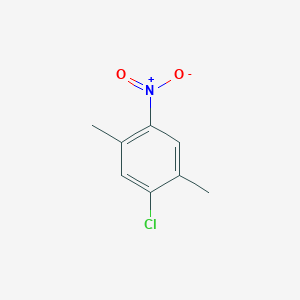

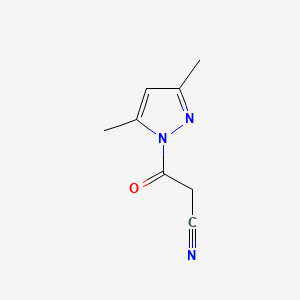

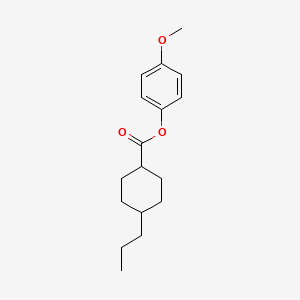

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

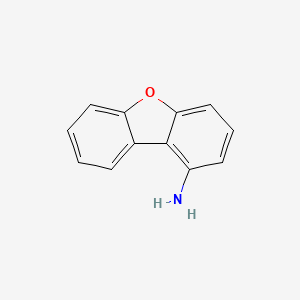

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)